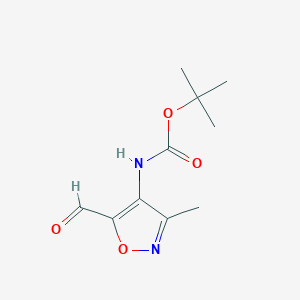
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (FMBT) is a novel small molecule with a wide range of biological activities. It has been studied extensively in scientific research and has been found to have potential applications in biochemistry and physiology. FMBT is a synthetic compound that has been used in a variety of experiments and research projects. The purpose of
Aplicaciones Científicas De Investigación
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used in a variety of experiments and research projects, including studies of its effects on enzymes, proteins, and other biological molecules. It has also been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs. Additionally, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been used to study the effects of environmental toxins on the body.
Mecanismo De Acción
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is believed to act as an inhibitor of enzymes, proteins, and other biological molecules. It has been found to bind to certain molecules, preventing them from binding to their target molecules. This can lead to changes in the structure and function of the target molecules, which can in turn lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in the structure and function of the target molecules. Additionally, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory and anti-cancer effects, as well as the ability to modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and can be stored for long periods of time without degrading. Additionally, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be used in a variety of solvents, making it suitable for use in a variety of experiments.
However, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations. It has been found to be toxic in high concentrations, so it is important to use it in carefully controlled experiments. Additionally, it is not always easy to predict the effects of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide on biological molecules, so it is important to be careful when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide research. One potential direction is to further investigate the effects of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide on enzymes, proteins, and other biological molecules. Additionally, further research could be done to investigate the potential therapeutic applications of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, such as its ability to modulate immune responses and its anti-inflammatory and anti-cancer effects. Finally, further research could be done to investigate the potential environmental applications of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, such as its ability to bind to and neutralize environmental toxins.
Métodos De Síntesis
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized from the reaction of 4-methylbenzyl bromide and 1-(3-fluorobenzyl)triazole-4-carboxamide. The reaction is catalyzed using a base such as sodium hydroxide and proceeds in two steps. First, the 4-methylbenzyl bromide is reacted with the 1-(3-fluorobenzyl)triazole-4-carboxamide to form a diazonium salt. This is then reacted with sodium hydroxide to form the desired product, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water.
Propiedades
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-12-5-7-13(8-6-12)10-21-18(25)16-17(20)24(23-22-16)11-14-3-2-4-15(19)9-14/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKFMCOYLIXELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)
![N-(3-chloro-4-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2790874.png)



![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)






![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)
